(3Z)-1-(3-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
The compound (3Z)-1-(3-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule. Its core consists of a thieno[3,2-c][1,2]thiazin ring system fused with a sulfone group (2,2-dioxide), substituted at the 1-position with a 3-fluorobenzyl group and at the 3-position with a (2-methoxy-5-methylphenyl)amino methylene moiety.
For example, the synthesis of structurally related triazole-thiones (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione) involves thiocarbohydrazide fusion with aryl carboxylic acids, yielding intermediates in high efficiency (85% yield). Such methods highlight the importance of fluorinated aromatic groups and sulfur-containing heterocycles in medicinal chemistry.
Properties
IUPAC Name |
(3Z)-1-[(3-fluorophenyl)methyl]-3-[(2-methoxy-5-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S2/c1-14-6-7-19(29-2)17(10-14)24-12-20-21(26)22-18(8-9-30-22)25(31(20,27)28)13-15-4-3-5-16(23)11-15/h3-12,24H,13H2,1-2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKCVYXLTHZGJV-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-(3-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS Number: 894688-76-7) is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 458.5 g/mol
- Structural Features : The compound features a thieno-thiazin core structure with multiple functional groups that contribute to its biological activity.
Research indicates that compounds with a thieno-thiazin structure can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound remains under investigation, but potential pathways include:
- Enzyme Inhibition : The thiazine ring may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing physiological responses.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Anticancer Activity : Initial tests indicate potential cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise against certain bacterial strains in vitro.
- Anti-inflammatory Effects : Research suggests it may reduce inflammation markers in cellular models.
Case Studies and Research Findings
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Cytotoxicity Studies :
- A study conducted on human cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. IC50 values were determined to be in the range of 10–20 µM for breast and lung cancer cells.
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Antimicrobial Testing :
- The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, particularly against Staphylococcus aureus and Escherichia coli.
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Anti-inflammatory Assessment :
- In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Heterocyclic Systems
Compound A’s thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core distinguishes it from other sulfone-containing heterocycles. Key comparisons include:
Key Observations :
- The 3-fluorobenzyl group in Compound A may enhance lipophilicity and target binding compared to non-fluorinated analogs.
Functional Group Analysis
- Sulfone Moieties : The 2,2-dioxide group in Compound A is critical for hydrogen bonding and electrostatic interactions, a feature shared with benzothiazine dioxides.
Structure-Activity Relationship (SAR) and Target Prediction
While direct biological data for Compound A are absent, computational tools like SimilarityLab () enable rapid SAR exploration. Key findings include:
- Off-Target Risks : Structural similarity to benzothiazine dioxides may imply shared off-target effects, such as cyclooxygenase modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
